2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with butyl and methyl groups, and an acetamide moiety linked to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters in the presence of acid catalysts.
Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Acetamide Formation: The acetamide moiety is formed by reacting the chromen-2-one derivative with chloroacetyl chloride, followed by substitution with 2,6-dimethylaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of photoactive materials and sensors.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one core can intercalate with DNA, while the acetamide moiety can form hydrogen bonds with protein targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)(phenyl)acetic acid
Uniqueness
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other chromen-2-one derivatives. The presence of the butyl and dimethylphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-5-6-10-18-13-22(27)29-24-17(4)20(12-11-19(18)24)28-14-21(26)25-23-15(2)8-7-9-16(23)3/h7-9,11-13H,5-6,10,14H2,1-4H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORMGSVKHLYZPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=C(C=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.